molecular formula C22H18N4O4 B2505028 2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1396564-76-3

2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2505028
CAS RN: 1396564-76-3
M. Wt: 402.41
InChI Key: HQECHLDFYXBVGC-UHFFFAOYSA-N
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Description

The compound “2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This core is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[1,5-a]pyrimidine core. The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various pathways. For example, when the isolated N-propargyl amide molecules reacted with the base, the reaction gave cyclic products quickly .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and material science, given its significant photophysical properties and the versatility of its pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

2-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-18-13-20(30-19-7-2-1-5-15(18)19)22(29)25-11-9-24(10-12-25)21(28)16-14-23-26-8-4-3-6-17(16)26/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQECHLDFYXBVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one

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